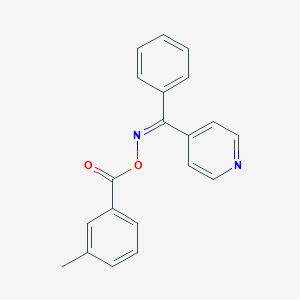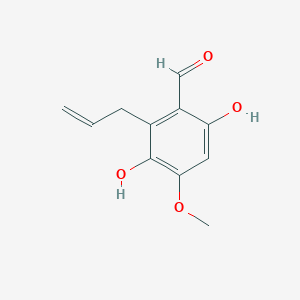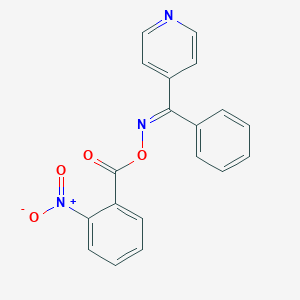
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is a complex organic compound with a thiazolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide typically involves multiple steps, including the formation of the thiazolidine ring and subsequent functionalization. One common method involves the reaction of a thiazolidine precursor with benzylamine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity to its targets, while the formyl group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
相似化合物的比较
Similar Compounds
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: Similar in structure but with a piperidine ring instead of a thiazolidine ring.
Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is unique due to its specific thiazolidine ring structure combined with benzyl and formyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C21H24N2O2S |
|---|---|
分子量 |
368.5g/mol |
IUPAC 名称 |
(4R)-N,N-dibenzyl-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C21H24N2O2S/c1-21(2)23(16-24)19(15-26-21)20(25)22(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3/t19-/m0/s1 |
InChI 键 |
WEGSMPARZOTVNB-IBGZPJMESA-N |
SMILES |
CC1(N(C(CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
手性 SMILES |
CC1(N([C@@H](CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
规范 SMILES |
CC1(N(C(CS1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B420205.png)
![2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B420208.png)
![2-[(5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420210.png)


![4,5,6,7-Tetrachloro-1,1-dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B420217.png)




![2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_](/img/structure/B420225.png)



